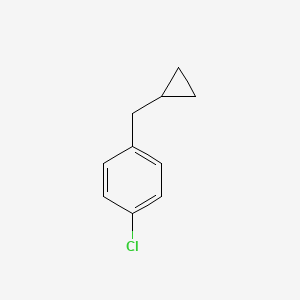
N-(Ethoxymethyl)-N-isopropylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Ethoxymethyl)-N-isopropylpropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom, along with an isopropyl group and a propan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethyl)-N-isopropylpropan-2-amine typically involves the reaction of isopropylamine with ethyl chloroformate to form N-ethoxycarbonyl-N-isopropylamine. This intermediate is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride to yield this compound. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Ethoxymethyl)-N-isopropylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(ethoxymethyl)-N-isopropylpropan-2-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Ethoxymethyl)-N-isopropylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(Ethoxymethyl)-N-isopropylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group may facilitate the compound’s binding to active sites, while the isopropyl group can influence its overall conformation and reactivity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Methoxymethyl)-N-isopropylpropan-2-amine
- N-(Ethoxymethyl)-N-methylpropan-2-amine
- N-(Ethoxymethyl)-N-isopropylbutan-2-amine
Uniqueness
N-(Ethoxymethyl)-N-isopropylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62992-34-1 |
|---|---|
Molekularformel |
C9H21NO |
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
N-(ethoxymethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H21NO/c1-6-11-7-10(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
LWHCUIXVTGOWIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)






